1-(3-Methylbenzyl)piperidine-2,4-dione 1-(3-Methylbenzyl)piperidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810637
InChI: InChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

1-(3-Methylbenzyl)piperidine-2,4-dione

CAS No.:

Cat. No.: VC18810637

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzyl)piperidine-2,4-dione -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]piperidine-2,4-dione
Standard InChI InChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3
Standard InChI Key WXUUCHZBADTBRG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN2CCC(=O)CC2=O

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring with ketone groups at positions 2 and 4 (Figure 1). A 3-methylbenzyl substituent is attached to the nitrogen atom at position 1, introducing aromaticity and hydrophobicity. Key structural features include:

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

  • SMILES: CC1=CC(=CC=C1)CN2CCC(=O)CC2=O

The crystal structure remains undetermined, but analogous piperidine-2,4-diones adopt half-chair conformations in solid states, as seen in related bicyclic systems .

Synthesis Methods

Dieckmann Cyclization

A regioselective Dieckmann cyclization strategy, as described for similar piperidine-2,4-diones , provides a viable route:

  • Intermediate Preparation: β-Keto esters (e.g., methyl 3-(3-methylbenzylamino)acetoacetate) are synthesized via reductive amination of 3-methylbenzylamine with methyl acetoacetate.

  • Cyclization: Intramolecular cyclization under basic conditions (e.g., NaOMe/MeOH) yields the piperidine-2,4-dione core .

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency for N-alkylation steps, reducing synthesis times from hours to minutes . For example:

  • Reagents: 3-Methylbenzyl chloride, piperidine-2,4-dione, K₂CO₃, tetrabutylammonium bromide.

  • Conditions: 100 W microwave pulses (3 × 1.5 min) in DMF .

Physicochemical Properties

PropertyValueSource
XLogP3-AA (Lipophilicity)1.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area37.4 Ų
Rotatable Bonds2
Predicted Solubility~2.1 mg/mL (LogS = -2.7)

The compound’s moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 4H, aromatic), 4.32 (s, 2H, N-CH₂), 3.02 (t, 2H, piperidine-H), 2.35 (s, 3H, CH₃), 2.24–2.18 (m, 2H, piperidine-H) .

  • MS (ESI+): m/z 218.1 [M+H]⁺ .

Chromatographic Behavior

  • HPLC: Retention time = 8.7 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) .

Applications and Future Directions

Drug Intermediate

The compound serves as a precursor for:

  • Antidiabetic Agents: Thiazolidine-2,4-diones are PPAR-γ agonists (e.g., rosiglitazone) .

  • CNS Therapeutics: Structural analogs show promise as opioid antagonists .

Limitations and Research Gaps

  • Toxicity Data: No in vivo studies available.

  • Target Identification: Computational docking studies are needed to predict protein targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator